molecular formula C17H18N4OS B11600835 6,6-diethyl-9-sulfanyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one

6,6-diethyl-9-sulfanyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one

Cat. No.: B11600835
M. Wt: 326.4 g/mol
InChI Key: NZZZRBGBIOEZKC-UHFFFAOYSA-N
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Description

6,6-diethyl-9-sulfanyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique fused ring structure, which includes a triazole ring fused to a quinazoline ring. The presence of sulfur and ethyl groups further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-diethyl-9-sulfanyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6,6-diethyl-9-sulfanyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 6,6-diethyl-9-sulfanyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action include signal transduction pathways and metabolic pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-diethyl-9-sulfanyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties. Its sulfur and ethyl groups, along with the triazoloquinazoline core, make it a versatile compound for various applications .

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

9,9-diethyl-13-sulfanylidene-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-11-one

InChI

InChI=1S/C17H18N4OS/c1-3-17(4-2)9-10-7-5-6-8-11(10)13-12(17)14(22)21-15(18-13)19-20-16(21)23/h5-8H,3-4,9H2,1-2H3,(H,18,19)(H,20,23)

InChI Key

NZZZRBGBIOEZKC-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)N4C(=N3)NNC4=S)CC

Origin of Product

United States

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